2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Description
2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, also known as MBOA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyridine derivatives and is known for its unique pharmacological properties.
Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Research on compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamides has explored synthetic routes and chemical oxidation reactions, offering insights into the reactivity and potential applications of similar compounds in synthetic organic chemistry. These studies provide foundational knowledge for the synthesis of complex molecules with potential applications in drug discovery and materials science (Sylvie L. Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity
Novel coordination complexes constructed from pyrazole-acetamide derivatives have been characterized for their structural properties and antioxidant activity. Such research demonstrates the utility of acetamide-based compounds in developing molecules with significant antioxidant properties, which could have implications for pharmaceutical applications (K. Chkirate et al., 2019).
Antiallergic Agents
Studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides have investigated their potential as novel antiallergic compounds. This research showcases the medicinal chemistry applications of acetamide derivatives in the development of new therapeutics for allergic conditions (Cecilia Menciu et al., 1999).
Spectroscopic Studies and Photovoltaic Efficiency
The synthesis and characterization of bioactive benzothiazolinone acetamide analogs have been explored for their photovoltaic efficiency and ligand-protein interactions. Such studies indicate the potential use of acetamide derivatives in materials science, particularly in the development of dye-sensitized solar cells (Y. Mary et al., 2020).
properties
IUPAC Name |
2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-3-4-6-13(11)10-21-15-8-18(9-16(17)20)12(2)7-14(15)19/h3-8H,9-10H2,1-2H3,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJXGYCGPRQDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide |
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